molecular formula C5H5BrN2O B067701 6-Amino-5-bromopyridin-3-ol CAS No. 186593-53-3

6-Amino-5-bromopyridin-3-ol

Cat. No. B067701
M. Wt: 189.01 g/mol
InChI Key: BVZMUNKWVZDBOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aminopyridines typically involves multi-step chemical processes, including reactions such as Buchwald-Hartwig amination, which allows for the introduction of various amino groups into key intermediates like bromopyridines. For instance, a general synthetic route for preparing 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl through a six-step sequence has been developed, indicating the complexity and versatility of methods available for synthesizing aminopyridine derivatives (Kim et al., 2014).

Molecular Structure Analysis

The molecular structure of aminopyridines, including 6-Amino-5-bromopyridin-3-ol, can be studied through various spectroscopic methods such as IR and NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds, which is crucial for understanding the chemical reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Aminopyridines participate in a wide range of chemical reactions, serving as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The presence of both amino and bromo groups in these molecules allows for selective functionalization and cross-coupling reactions, making them valuable synthetic targets. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been explored, demonstrating the chemical versatility of these compounds (Feng et al., 2010).

Scientific Research Applications

Electrocatalytic Carboxylation

One notable application of derivatives closely related to 6-Amino-5-bromopyridin-3-ol involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid. This reaction takes place in an ionic liquid medium, demonstrating an environmentally friendly approach to synthesizing valuable compounds (Feng et al., 2010).

Synthesis of 6-Aminonicotinic Acid

Another study reported the electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine in the presence of CO2, highlighting a novel method for synthesizing this compound using silver electrodes under mild conditions. This process yielded fairly good yields of 6-aminonicotinic acid, demonstrating a clean electrocarboxylation route (Gennaro et al., 2004).

Synthesis of Pharmaceutical Intermediates

6-Amino-5-bromopyridin-3-ol derivatives serve as important intermediates in the pharmaceutical industry. For instance, the preparation of 2-amino-6-bromopyridine, closely related to the subject compound, has been demonstrated, showcasing its role in the synthesis of various pharmaceutical intermediates. This compound's synthesis involves several steps, including diazotization and bromation, demonstrating its versatility and importance in medicinal chemistry (Xu Liang, 2010).

Antiangiogenic Activity

Compounds derived from 6-Amino-5-bromopyridin-3-ol have been investigated for their potential antiangiogenic and antitumor activities. A study on 6-amino-2,4,5-trimethylpyridin-3-ols, synthesized from a key intermediate similar to 6-Amino-5-bromopyridin-3-ol, found high levels of antiangiogenic activity. This research highlights the potential of such compounds in developing new therapeutic agents (Kim et al., 2014).

Fluorescent Sensors for Metal Ions

Additionally, derivatives of 6-Amino-5-bromopyridin-3-ol have been used to develop fluorescent sensors for metal ions. A study demonstrated the successful application of such a derivative for selective recognition of aluminum ions, showcasing an "OFF-ON" type mode in the presence of Al3+. This sensor exhibited high sensitivity and specificity, underscoring the compound's utility in environmental monitoring and biological imaging (Yadav & Singh, 2018).

Safety And Hazards

The safety data sheet (SDS) for 6-Amino-5-bromopyridin-3-ol indicates that it should be used only for research and development under the supervision of a technically qualified individual . For more detailed safety information, please refer to the SDS.

properties

IUPAC Name

6-amino-5-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZMUNKWVZDBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594052
Record name 6-Amino-5-bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-bromopyridin-3-ol

CAS RN

186593-53-3
Record name 6-Amino-5-bromo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186593-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound from 31b above (5.0 g, 15.8 mmol) and tin chloride (25 g, 111 mmol) were suspended in concentrated HCl and ethanol (150 mL), and the mixture was heated at reflux for 1 hour. The mixture was cooled to 0° C., then filtered. The filtrate was neutralized with sodium bicarbonate (180 g) and extracted with ethyl acetate. The organic extracts were washed with brine, dried (MgSO4) and concentrated. The residue was chromatographed (silica gel; chloroform/methanol/NH4OH, 95:5:0.5-90:10:1) to afford the title compound (3.3 g, 34% yield): MS (CI/NH3) m/z 189, 191 (M+H)+ ; 1H NMR (DMSO-d6, 300 MHz) δ 7.57 (d, J=2.6 Hz, 1H), 7.43 (d, J=2.6 Hz, 1H).
Name
31b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
34%

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